molecular formula C11H21NO2 B1397839 Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate CAS No. 944158-31-0

Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate

Cat. No.: B1397839
CAS No.: 944158-31-0
M. Wt: 199.29 g/mol
InChI Key: MDTWSCXNBZKOAU-UHFFFAOYSA-N
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Description

Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate is an organic compound with the following chemical structure: . It is also known by its IUPAC name: methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate . The molecular formula is C₁₃H₂₃NO₄ , and its molecular weight is approximately 257.33 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of cyclohexanol, 4-methyl-, trans- with tert-butoxycarbonyl isocyanate . The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during the reaction. The resulting product is This compound .


Molecular Structure Analysis

The compound features a cyclohexane ring with a methyl ester group attached to it. The ethylamino group is also present, contributing to its overall structure .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , esterification , and amine reactions . These reactions are essential for its functionalization and potential applications .


Physical and Chemical Properties Analysis

  • Safety Information : The compound poses certain hazards (H302, H315, H319, H332, H335) and requires proper handling precautions .

Scientific Research Applications

  • Enhanced Drug Absorption and Stability : Derivatives of tranexamic acid, which include Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate, show enhanced absorption compared to tranexamic acid itself. These derivatives also demonstrate good stability in acidic and neutral solutions, and are easily hydrolyzed in plasma (Svahn et al., 1986).

  • Reactivity and Conformation Studies : Research on the kinetics of alkaline hydrolysis of various cyclohexanecarboxylates, including this compound, helps in understanding the reactivity and conformational aspects of these compounds (Chapman et al., 1968).

  • Synthesis of Medical Antagonists : The compound has been used in the synthesis of very late antigen-4 (VLA-4) antagonists, which are important in medical research for treating conditions like asthma (Chiba et al., 2012).

  • Role in Anticonvulsant Enaminones : this compound derivatives are explored in the context of anticonvulsant enaminones, which are important in the treatment of epilepsy (Kubicki et al., 2000).

  • Angiotensin Converting Enzyme Inhibitors : Its derivatives have been synthesized and evaluated as potential angiotensin converting enzyme (ACE) inhibitors, which are significant in the treatment of hypertension (Turbanti et al., 1993).

  • Controlled Drug Release Applications : The compound is used in the development of poly(ε-caprolactone) for controlled drug release, particularly in antifibrinolytic drugs, highlighting its potential in drug delivery systems (Tammaro et al., 2009).

  • Enzyme Inhibition and Antioxidant Activities : It has been evaluated for its enzyme inhibition activity and antioxidant properties, showing potential in various therapeutic applications (Danish et al., 2019).

  • Use in Stereochemical Control : The compound plays a role in the stereochemistry of hydrogenation processes, important in organic synthesis and pharmaceutical manufacturing (Brown & Hall, 1985).

Safety and Hazards

  • Precautionary Statements : Follow safety guidelines, use protective equipment, and avoid inhalation or ingestion .

Properties

IUPAC Name

methyl 4-(ethylaminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-12-8-9-4-6-10(7-5-9)11(13)14-2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTWSCXNBZKOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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